N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes difluoromethoxy, ethoxyphenyl, difluoromethyl, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Difluoromethoxy and Ethoxyphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Formation of the Methylidene Bridge: The methylidene bridge can be formed through a condensation reaction between the triazole derivative and an aldehyde or ketone.
Introduction of the Difluoromethyl and Methylsulfanyl Groups: These groups can be introduced through further substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated precursors, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the difluoromethyl group can yield difluoromethyl alcohols.
Scientific Research Applications
N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{(E)-[4-(methoxy)-3-ethoxyphenyl]methylidene}-3-(methyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- **N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
Uniqueness
N-{(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both difluoromethoxy and ethoxyphenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups with the triazole ring structure enhances its reactivity and versatility in various chemical and biological contexts.
Properties
Molecular Formula |
C14H14F4N4O2S |
---|---|
Molecular Weight |
378.35 g/mol |
IUPAC Name |
(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C14H14F4N4O2S/c1-3-23-10-6-8(4-5-9(10)24-13(17)18)7-19-22-12(11(15)16)20-21-14(22)25-2/h4-7,11,13H,3H2,1-2H3/b19-7+ |
InChI Key |
JPQPEZJGHKUWIJ-FBCYGCLPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C2SC)C(F)F)OC(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NN=C2SC)C(F)F)OC(F)F |
Origin of Product |
United States |
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